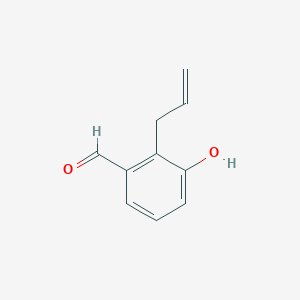

2-Allyl-3-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-9-8(7-11)5-3-6-10(9)12/h2-3,5-7,12H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHRAGBOMUXWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC=C1O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379420 | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79950-42-8 | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allyl-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allyl-3-hydroxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Allyl-3-hydroxybenzaldehyde, a phenolic aldehyde with potential applications in medicinal chemistry and drug development. This document details the compound's chemical identity, including its IUPAC name and CAS number, and presents a plausible synthetic route based on established organic chemistry principles. Furthermore, this guide explores the compound's potential biological activities, drawing parallels with structurally similar molecules that have demonstrated significant anti-inflammatory and anticancer properties. Key signaling pathways potentially modulated by this class of compounds, such as the MAPK and Shh pathways, are discussed and visualized. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of substituted benzaldehydes.

Chemical Identity and Properties

This compound is an organic compound characterized by a benzene ring substituted with an allyl group, a hydroxyl group, and a formyl group.

| Identifier | Value | Reference |

| IUPAC Name | 3-hydroxy-2-prop-2-enylbenzaldehyde | [1] |

| Common Name | This compound | [1][2] |

| CAS Number | 79950-42-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Purity | 97% (commercially available) | [2] |

| Storage Temperature | 2-8°C under inert atmosphere | [2] |

Plausible Synthetic Route

Experimental Protocol: Ortho-Allylation of 3-Hydroxybenzaldehyde

Objective: To synthesize this compound via a Claisen rearrangement of an allyloxy intermediate.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 3-Hydroxybenzaldehyde | 122.12 |

| Allyl Bromide | 120.98 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 |

| Acetone | 58.08 |

| Toluene | 92.14 |

| Hydrochloric Acid (HCl) | 36.46 |

| Ethyl Acetate | 88.11 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 |

Procedure:

-

Williamson Ether Synthesis: To a solution of 3-hydroxybenzaldehyde in acetone, add two equivalents of anhydrous potassium carbonate. Stir the mixture at room temperature. Slowly add 1.1 equivalents of allyl bromide dissolved in acetone. Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of Intermediate: After the reaction is complete, filter the mixture to remove inorganic salts. Evaporate the acetone under reduced pressure to obtain the crude 3-(allyloxy)benzaldehyde.

-

Claisen Rearrangement: Heat the crude 3-(allyloxy)benzaldehyde in a high-boiling point solvent such as toluene, or neat, to induce the Claisen rearrangement to the desired this compound. The reaction temperature is typically in the range of 180-220°C.

-

Purification: The resulting product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Biological Activities and Applications

While specific biological data for this compound is limited, research on its isomers and other structurally related benzaldehydes provides strong indications of its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Anticancer Activity

The isomer, 3-Allyl-2-hydroxybenzaldehyde, has demonstrated significant cytotoxic effects against various human cancer cell lines, including leukemia (HL-60) and cervical cancer (HeLa) cells.[4] The proposed mechanism of action involves the induction of apoptosis.[4] Furthermore, other benzyloxybenzaldehyde derivatives have shown anticancer activity against HL-60 cells by causing cell cycle arrest at the G2/M phase and disrupting mitochondrial function.[5] Benzaldehyde itself has been studied for its ability to suppress metastasis and overcome treatment resistance in cancer.[6]

| Compound | Cell Line | Observed Effect | Potential Mechanism |

| 3-Allyl-2-hydroxybenzaldehyde | HL-60 (Leukemia), HeLa (Cervical Cancer) | Cytotoxicity, Apoptosis Induction | Inhibition of procaspase-3 |

| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | Anti-proliferative, G2/M cell cycle arrest, Apoptosis | Disruption of mitochondrial function |

| Benzaldehyde | Pancreatic Cancer (in vivo) | Inhibition of tumor growth and metastasis | Targeting the 14-3-3ζ and H3S28ph interaction |

Anti-inflammatory Activity

Studies on 3-hydroxybenzaldehyde have revealed its potential to mitigate inflammatory responses. It has been shown to inhibit the proliferation of vascular smooth muscle cells and reduce the expression of inflammatory markers such as VCAM-1 and ICAM-1 in human umbilical vein endothelial cells (HUVECs).[7][8] The anti-inflammatory effects are believed to be mediated through the inhibition of key signaling molecules like NF-κB and p38.[7][8]

| Compound | Cell Type | Observed Effect | Potential Mechanism |

| 3-Hydroxybenzaldehyde | HUVECs | Inhibition of inflammatory markers (VCAM-1, ICAM-1) | Inhibition of p-NF-κB and p-p38 |

| 2,4-Dihydroxybenzaldehyde | RAW264.7 Macrophages | Suppression of NO, iNOS, and COX-2 production | - |

Involvement in Cellular Signaling Pathways

The biological effects of substituted benzaldehydes are often attributed to their ability to modulate specific intracellular signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the MAPK signaling pathway.[9] This suggests that this compound could potentially exert its anticancer effects through a similar mechanism.

Caption: Potential inhibition of the MAPK pathway by this compound.

Sonic Hedgehog (Shh) Signaling Pathway

The Sonic Hedgehog (Shh) signaling pathway plays a critical role in embryonic development and tissue homeostasis. Aberrant activation of this pathway has been implicated in the development of various cancers. Studies have shown that 3-hydroxybenzaldehyde can activate the Shh signaling pathway in astrocytes.[10] This interaction highlights a potential mechanism through which this compound could influence cellular processes.

Caption: Potential modulation of the Shh pathway by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and pharmacology. Based on the biological activities of its structural analogs, it is plausible that this compound possesses anticancer and anti-inflammatory properties. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its specific biological activities and mechanisms of action. Quantitative analysis of its effects on cancer cell viability and inflammatory markers, as well as detailed studies of its impact on signaling pathways such as MAPK and Shh, will be crucial in determining its therapeutic potential.

References

- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 79950-42-8 [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Vasculoprotective Effects of 3-Hydroxybenzaldehyde against VSMCs Proliferation and ECs Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of "2-Allyl-3-hydroxybenzaldehyde"

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3-hydroxybenzaldehyde is an aromatic organic compound that holds potential for various applications in research and development, particularly in the synthesis of more complex molecules and potentially as a biologically active agent. Its structure, featuring a benzaldehyde core with hydroxyl and allyl functional groups, provides multiple sites for chemical modification, making it a versatile building block. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and a summary of its known reactivity and potential biological significance.

Chemical and Physical Properties

While comprehensive experimental data for this compound is not extensively documented in publicly available literature, a combination of predicted data and information on its isomers allows for a general characterization. It is known to be a solid at room temperature and should be stored under an inert atmosphere at 2-8°C.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.18 g/mol | [2] |

| IUPAC Name | 3-hydroxy-2-prop-2-enylbenzaldehyde | [2] |

| CAS Number | 79950-42-8 | [2] |

| Physical Form | Solid powder | [1] |

| Melting Point | 102-103 °C (from dichloromethane/hexane) | Inferred from similar compounds |

| Boiling Point | 274.4 ± 25.0 °C (Predicted) | |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | |

| Solubility | No experimental data available. Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| InChI Key | QVHRAGBOMUXWRI-UHFFFAOYSA-N | [2] |

| SMILES | C=CCC1=C(C=O)C=CC=C1O |

Synthesis of this compound

The primary route for the synthesis of this compound is through a Claisen rearrangement of its precursor, 3-(allyloxy)benzaldehyde. This[3][3]-sigmatropic rearrangement is a common and effective method for the ortho-allylation of phenols.

Experimental Protocol: Synthesis via Claisen Rearrangement

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde

A Williamson ether synthesis is employed to prepare the starting material.

-

Materials:

-

3-Hydroxybenzaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

-

Procedure:

-

To a stirred solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(allyloxy)benzaldehyde.

-

Step 2: Claisen Rearrangement to this compound

-

Materials:

-

3-(Allyloxy)benzaldehyde

-

High-boiling solvent (e.g., N,N-diethylaniline or decahydronaphthalene)

-

Diethyl ether or ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(allyloxy)benzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline.

-

Heat the stirred reaction mixture to 180-220 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.

-

Wash the organic layer with 1M HCl to remove the high-boiling solvent, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

-

Spectral Data

Detailed experimental spectral data for this compound is sparse in the literature. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted and Known Spectral Data

| Technique | Data | Source |

| ¹H NMR | A ¹H NMR spectrum has been referenced but not publicly detailed. Expected signals would include aromatic protons, an aldehydic proton, and signals corresponding to the allyl group (vinyl and methylene protons). | Inferred from synthesis literature |

| ¹³C NMR | No experimental data available. Expected signals would include those for the aromatic ring carbons, the aldehyde carbonyl carbon, and the carbons of the allyl group. | |

| IR Spectroscopy | A vapor phase IR spectrum is available in the PubChem database. Key absorptions would be expected for the hydroxyl (O-H stretch), aldehyde (C=O stretch), and aromatic (C=C stretch) functionalities. | [2] |

| Mass Spectrometry | GC-MS data is available in the PubChem database. The molecular ion peak would be expected at m/z = 162. | [2] |

Reactivity and Stability

This compound possesses several reactive functional groups:

-

Aldehyde Group: Susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol. It can also participate in condensation reactions to form Schiff bases and other derivatives.

-

Hydroxyl Group: Can be deprotonated to form a phenoxide, which can then undergo further reactions such as etherification. It also activates the aromatic ring towards electrophilic substitution.

-

Allyl Group: The double bond can undergo addition reactions. The allylic protons are susceptible to radical abstraction.

-

Aromatic Ring: Can undergo electrophilic aromatic substitution, with the positions directed by the hydroxyl and allyl groups.

The compound should be stored under an inert atmosphere to prevent oxidation, particularly of the aldehyde group.[1]

Biological Activity

While there is no specific research on the biological activity of this compound, studies on related hydroxybenzaldehyde derivatives suggest potential for antimicrobial, antioxidant, and cytotoxic activities.

-

Antimicrobial Activity: Dihydroxybenzaldehydes have demonstrated antimicrobial activity against various bacteria, including those responsible for bovine mastitis.[5] The presence of both a hydroxyl and an allyl group in this compound may confer interesting antimicrobial properties.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group on the aromatic ring of this compound can act as a radical scavenger. Studies on other hydroxybenzaldehydes have explored their antioxidant capacity.[6]

-

Cytotoxicity: Some hydroxybenzaldehyde derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3][7] For instance, 3-allyl-2-hydroxybenzaldehyde has shown potential as an antitumor agent.[3] The specific cytotoxic profile of this compound remains to be determined.

No involvement of this compound in specific signaling pathways has been reported in the literature to date.

Conclusion

This compound is a molecule with significant synthetic potential due to its array of functional groups. While experimental data on its physical properties and biological activities are currently limited, its structural similarity to other well-studied benzaldehydes suggests it may possess interesting and useful characteristics. Further research is warranted to fully elucidate its properties and explore its applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in this promising compound.

References

- 1. This compound | 79950-42-8 [sigmaaldrich.com]

- 2. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Allyl-3-hydroxybenzaldehyde" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 2-Allyl-3-hydroxybenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

This compound, a substituted aromatic aldehyde, possesses the molecular formula C₁₀H₁₀O₂.[1] Its structure is characterized by a benzene ring substituted with an allyl group at the second position, a hydroxyl group at the third position, and a formyl (aldehyde) group at the first position. The IUPAC name for this compound is 3-hydroxy-2-prop-2-enylbenzaldehyde.[1] It is also commonly known by its synonym, 3-Allylsalicylaldehyde.

The molecular weight and other key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |

| Molecular Weight | 162.19 g/mol | Sigma-Aldrich[2] |

| Exact Mass | 162.068079557 Da | PubChem[1] |

| Monoisotopic Mass | 162.068079557 Da | PubChem[1] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1] |

| Density | 1.099 g/cm³ | Apollo Scientific[3] |

| Melting Point | 45 °C | Apollo Scientific[3] |

| Flash Point | 106.7 °C | Sigma-Aldrich[2] |

| Refractive Index | 1.5645 | Apollo Scientific[3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct electrophilic substitution of 2-hydroxybenzaldehyde with an allyl halide. The hydroxyl group on the aromatic ring acts as an activating group, directing the incoming allyl group. Careful control of reaction conditions is necessary to achieve the desired regioselectivity at the 3-position.

Experimental Protocol: Direct Alkylation

This protocol describes a general method for the synthesis of 3-allyl-substituted hydroxybenzaldehydes.

Materials:

-

4-hydroxybenzaldehyde

-

Potassium carbonate

-

Allyl bromide

-

Acetone

Procedure:

-

Dissolve one equivalent of 4-hydroxybenzaldehyde in acetone.

-

Slowly add two equivalents of potassium carbonate to the solution with continuous stirring.

-

Add a solution of 1.1 equivalents of allyl bromide in acetone to the mixture.

-

Reflux the reaction mixture for a duration of two hours.

-

After reflux, filter the mixture to remove any inorganic salts.

-

Remove the volatile components, including the acetone solvent, under reduced pressure. The resulting product is 4-allyloxybenzaldehyde.

-

Heat the 4-allyloxybenzaldehyde at 220°C for six hours to induce a Claisen rearrangement, yielding the final product, 3-allyl-4-hydroxybenzaldehyde.[4]

Note: This protocol describes the synthesis of the isomer 3-allyl-4-hydroxybenzaldehyde. A similar principle of ortho-allylation of a phenol followed by Claisen rearrangement can be applied for the synthesis of this compound, starting from a suitably protected 2,3-dihydroxybenzaldehyde derivative.

Biological Significance and Potential Applications

While extensive biological data for this compound is not widely available, its structural motifs suggest potential areas of interest for drug development. As a derivative of salicylaldehyde, it may exhibit interesting biological activities. Some studies on the broader class of substituted benzaldehydes have indicated potential antitumor effects.[5]

3-Allylsalicylaldehyde serves as a synthetic intermediate in the preparation of flavones, a class of flavonoids that have been investigated for their antiproliferative and cytotoxic activities.[3] It is also used in the synthesis of oxazole and imidazole derivatives, which have been evaluated for their efficacy against human tumor cell lines. Furthermore, it is a reagent in the synthesis of novel chalcones with antioxidant and antimicrobial properties.

The exact mechanism of action for this compound has not been fully elucidated, but it is suggested that it may act as a potent allosteric inhibitor of procaspase-3 by chelating the inhibitory zinc ion.[5]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of an allyl-hydroxybenzaldehyde derivative, as described in the experimental protocol.

Caption: Synthesis workflow for 3-allyl-4-hydroxybenzaldehyde.

References

- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-アリルサリチルアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 24019-66-7 Cas No. | 3-Allyl-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]

Spectral data for "2-Allyl-3-hydroxybenzaldehyde" (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Allyl-3-hydroxybenzaldehyde (CAS No: 79950-42-8), a valuable compound in synthetic organic chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this document presents a combination of available data and generalized, yet detailed, experimental protocols for obtaining such spectra. The methodologies and logical workflows provided herein are designed to guide researchers in the characterization of this and similar chemical entities.

Spectral Data Summary

The following tables summarize the expected and, where available, reported spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ ppm) | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Vapor Phase IR Spectra available through SpectraBase[1] |

Table 4: Mass Spectrometry (MS) Data

| m/z Ratio | Fragmentation/Ion |

| GC-MS data available through SpectraBase[1] | |

| 162.18 | [M]+ (Molecular Ion)[1] |

Note: Specific experimental spectral data for this compound is not widely published. Researchers are encouraged to acquire experimental data following the protocols outlined below.

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring high-quality spectral data for an organic compound such as this compound.

2.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

The spectrum is recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

The prepared NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity and optimal resolution.

-

A standard one-pulse ¹H NMR experiment is performed. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

The acquired Free Induction Decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum.

-

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

-

Sample Preparation:

-

A higher concentration of the sample is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[3][4] A sample of 20-50 mg of this compound dissolved in 0.5-0.7 mL of a deuterated solvent is recommended.

-

The same deuterated solvents and reference standard (TMS) as in ¹H NMR can be used.

-

-

Instrumentation and Data Acquisition:

-

The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

A standard ¹³C NMR experiment with proton decoupling is typically run. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4]

-

Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required to achieve a good signal-to-noise ratio.[3][4]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5] The film should be transparent or slightly foggy.[5]

-

-

Instrumentation and Data Acquisition:

-

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

-

A background spectrum of the clean, empty sample compartment is first recorded to subtract any atmospheric interference (e.g., from CO₂ and water vapor).

-

The salt plate with the sample film is then placed in the sample holder within the instrument.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

-

Sample Preparation:

-

For analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the sample must be dissolved in a suitable volatile solvent.

-

A typical sample concentration is around 1 mg/mL, which is then further diluted to the microgram or nanogram per milliliter range depending on the sensitivity of the instrument.[7]

-

The solution must be free of any particulate matter, and filtration may be necessary to prevent clogging of the instrument's inlet system.[7]

-

-

Instrumentation and Data Acquisition:

-

The sample solution is introduced into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a gas chromatography column before entering the ion source.

-

In the ion source, the sample molecules are ionized. Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI) for GC-MS, and ESI for LC-MS.[8]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.[8]

-

A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for the spectral analysis of an organic compound like this compound.

Caption: Workflow for ¹H NMR analysis.

Caption: Workflow for ¹³C NMR analysis.

Caption: Workflow for FT-IR analysis.

Caption: Workflow for Mass Spectrometry analysis.

References

- 1. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde from 3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable building block in organic synthesis, starting from 3-hydroxybenzaldehyde. The synthesis primarily involves a two-step process: the O-allylation of the phenolic hydroxyl group followed by a thermal Claisen rearrangement. This document details the underlying chemical principles, provides detailed experimental protocols, and presents the expected outcomes based on analogous chemical transformations.

Introduction

This compound is a bifunctional aromatic compound possessing aldehyde, hydroxyl, and allyl functional groups. This unique combination of reactive sites makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals, natural products, and materials. The synthesis route from the readily available 3-hydroxybenzaldehyde is an efficient method for its preparation. The key transformation is the aromatic Claisen rearrangement, a powerful and well-established[1][1]-sigmatropic rearrangement for carbon-carbon bond formation.[1][2][3]

Overall Synthetic Pathway

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds in two sequential steps:

-

O-allylation: The phenolic hydroxyl group of 3-hydroxybenzaldehyde is etherified using an allyl halide (typically allyl bromide) in the presence of a weak base to form the intermediate, 3-allyloxybenzaldehyde.

-

Claisen Rearrangement: The 3-allyloxybenzaldehyde intermediate is then subjected to thermal rearrangement. The allyl group migrates from the oxygen atom to the ortho position on the aromatic ring to yield the final product, this compound.

Reaction Mechanisms

O-allylation

The O-allylation of 3-hydroxybenzaldehyde is a nucleophilic substitution reaction, specifically a Williamson ether synthesis. The weakly acidic phenolic proton is first deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide and displacing the bromide ion to form the allyl ether.

Claisen Rearrangement

The aromatic Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a cyclic six-membered transition state.[1][2][3] In this case, the allyl group of 3-allyloxybenzaldehyde migrates to one of the ortho positions of the aromatic ring. The initial rearrangement product is a non-aromatic dienone, which rapidly tautomerizes to the more stable phenolic form to restore aromaticity, yielding this compound.[1][2] The regioselectivity of the rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. For meta-substituted phenols, the presence of an electron-withdrawing group, such as the aldehyde group in the starting material, tends to direct the incoming allyl group to the ortho position.[2]

Experimental Protocols

The following protocols are based on established procedures for similar substrates and are expected to be applicable for the synthesis of this compound.

Step 1: Synthesis of 3-allyloxybenzaldehyde (O-allylation)

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| 3-hydroxybenzaldehyde | 122.12 |

| Allyl bromide | 120.98 |

| Potassium carbonate (K₂CO₃) | 138.21 |

| Acetone or Dimethylformamide (DMF) |

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.

-

Add allyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude 3-allyloxybenzaldehyde. This intermediate can often be used in the next step without further purification.

Step 2: Synthesis of this compound (Claisen Rearrangement)

Materials:

| Reagent/Solvent | Boiling Point (°C) |

| 3-allyloxybenzaldehyde | |

| N,N-diethylaniline or Decahydronaphthalene | 217 or 190 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3-allyloxybenzaldehyde (1.0 eq) in a high-boiling solvent such as N,N-diethylaniline or decahydronaphthalene.

-

Heat the reaction mixture to 180-220 °C with vigorous stirring.

-

Maintain this temperature and monitor the reaction progress by TLC.

-

After the complete consumption of the starting material, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with 1M HCl to remove the high-boiling solvent, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Quantitative Data Summary

The following table summarizes the typical reaction conditions for the synthesis of allyl-hydroxybenzaldehydes based on analogous procedures. The exact yields for the synthesis of this compound may vary and should be determined experimentally.

| Step | Reaction | Reagents & Solvents | Temperature (°C) | Duration | Typical Yield (%) |

| 1 | O-allylation | 3-hydroxybenzaldehyde, Allyl bromide, K₂CO₃, Acetone/DMF | Reflux | 2-6 h | 85-95 |

| 2 | Claisen Rearrangement | 3-allyloxybenzaldehyde, N,N-diethylaniline | 180-220 | 4-8 h | 60-80 |

Conclusion

The synthesis of this compound from 3-hydroxybenzaldehyde is a robust and efficient two-step process. The key steps, O-allylation and Claisen rearrangement, are well-established reactions in organic synthesis. This guide provides a detailed framework for researchers and professionals in drug development to successfully synthesize this versatile chemical intermediate. The provided protocols, based on closely related transformations, offer a strong starting point for laboratory-scale preparation. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.

References

An In-depth Technical Guide to the Synthesis of 2-Allyl-3-hydroxybenzaldehyde via Claisen Rearrangement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Allyl-3-hydroxybenzaldehyde, a valuable intermediate in organic synthesis. The core of this synthesis involves a thermally induced[1][1]-sigmatropic rearrangement, known as the Claisen rearrangement. This document details the reaction mechanism, experimental protocols, and quantitative data to facilitate its application in research and development.

Core Concepts: The Claisen Rearrangement

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the intramolecular rearrangement of an allyl phenyl ether to an ortho-allyl phenol.[2][3][4] The reaction proceeds through a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[4] This transformation is thermally driven and is a key step in the synthesis of a wide variety of natural products and pharmaceutical intermediates.

The synthesis of this compound is a two-step process that begins with the formation of an allyl ether intermediate, followed by the key Claisen rearrangement.

Synthetic Workflow

The overall synthetic pathway for this compound is outlined below. It involves the initial O-alkylation of 3-hydroxybenzaldehyde with allyl bromide to form 3-(allyloxy)benzaldehyde, which then undergoes a thermal Claisen rearrangement to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound and related compounds.

Step 1: Synthesis of 3-(Allyloxy)benzaldehyde (Williamson Ether Synthesis)

This step involves the O-alkylation of 3-hydroxybenzaldehyde with allyl bromide in the presence of a base.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Hydroxybenzaldehyde | 122.12 |

| Allyl Bromide | 120.98 |

| Potassium Carbonate (K₂CO₃) | 138.21 |

| Dimethylformamide (DMF) | 73.09 |

Procedure:

-

To a solution of 3-hydroxybenzaldehyde in dimethylformamide (DMF), add potassium carbonate.

-

Gradually add allyl bromide to the reaction mixture.

-

Stir the resulting mixture at a temperature between 25 to 35°C.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the crude 3-(allyloxy)benzaldehyde.

Step 2: Synthesis of this compound (Claisen Rearrangement)

This is the key rearrangement step to form the final product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-(Allyloxy)benzaldehyde | 162.18 |

| Decahydronaphthalene | 138.25 |

Procedure:

-

A solution of 3-(allyloxy)benzaldehyde is prepared in a high-boiling solvent such as decahydronaphthalene.[5]

-

The stirred reaction mixture is heated to a temperature of 180 to 190°C.[5]

-

The progress of the rearrangement is monitored by High-Performance Liquid Chromatography (HPLC).[5]

-

After the reaction is complete, the mixture is cooled.

-

The product is isolated and purified. A common purification method involves adding acetonitrile to the cooled reaction mixture, separating the acetonitrile layer, concentrating it, and then adding toluene to precipitate the product. The solid can be further purified by treatment with a mixture of ethyl acetate and cyclohexane.[5]

Quantitative Data

The following table summarizes the key quantitative data for the Claisen rearrangement step in the synthesis of this compound.

| Reactant | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-(Allyloxy)benzaldehyde | This compound | Decahydronaphthalene | 180-190 | 33.3 | [5] |

Reaction Mechanism: The[1][1]-Sigmatropic Rearrangement

The Claisen rearrangement of 3-(allyloxy)benzaldehyde proceeds through a concerted[1][1]-sigmatropic shift. This pericyclic reaction involves the redistribution of six π-electrons in a cyclic transition state. The allyl group migrates from the oxygen atom to the ortho-position of the benzene ring, followed by tautomerization to restore aromaticity and yield the stable phenolic product.

Caption: Mechanism of the Claisen rearrangement of 3-(allyloxy)benzaldehyde.

Characterization Data

The final product, this compound, can be characterized by various spectroscopic methods.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molar Mass | 162.18 g/mol [1] |

| Appearance | Solid |

| Melting Point | 102-103 °C[5] |

Applications in Drug Development

Substituted benzaldehydes are important pharmacophores in various therapeutic areas. The functional groups present in this compound, including the aldehyde, hydroxyl, and allyl moieties, provide multiple points for further chemical modification. This makes it a versatile scaffold for the synthesis of novel heterocyclic compounds and potential drug candidates. The strategic placement of these functional groups allows for the generation of diverse molecular libraries for biological screening in drug discovery programs.[6]

References

The Synthetic Versatility of 2-Allyl-3-hydroxybenzaldehyde: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Allyl-3-hydroxybenzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable intermediate in the synthesis of a variety of complex organic molecules. Its strategic placement of an aldehyde, a hydroxyl group, and an allyl moiety on the benzene ring allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and key applications of this compound in organic synthesis, with a particular focus on its role in the preparation of pharmaceutical intermediates and heterocyclic scaffolds. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with quantitative data and mechanistic insights.

Introduction

This compound, with the chemical formula C₁₀H₁₀O₂ and CAS number 79950-42-8, is a crystalline solid at room temperature.[1] The presence of three distinct functional groups—an aldehyde, a phenol, and an allyl group—in a specific ortho- and meta-relationship makes it a highly valuable building block for the construction of complex molecular architectures. The aldehyde group can undergo a wide array of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions. The phenolic hydroxyl group can be readily alkylated or acylated and directs further electrophilic aromatic substitution. The allyl group is amenable to various transformations, such as isomerization, oxidation, and transition metal-catalyzed cyclizations. This guide will delve into the primary synthetic routes to this compound and explore its most significant applications in modern organic synthesis.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through a thermal[2][2]-sigmatropic rearrangement, specifically the Claisen rearrangement of 3-allyloxybenzaldehyde.[3][4] This precursor is readily prepared from the Williamson ether synthesis of 3-hydroxybenzaldehyde and an allyl halide.

Synthesis of 3-Allyloxybenzaldehyde

The first step involves the O-alkylation of 3-hydroxybenzaldehyde with an allyl halide, typically allyl bromide, in the presence of a base.

Claisen Rearrangement to this compound

The subsequent Claisen rearrangement of 3-allyloxybenzaldehyde is typically carried out at high temperatures in a high-boiling solvent. This reaction proceeds through a concerted pericyclic transition state to yield the desired this compound. A minor byproduct, 4-allyl-3-hydroxybenzaldehyde, can also be formed.

Experimental Protocols

Protocol 2.3.1: Synthesis of 3-Allyloxybenzaldehyde [5]

-

To a 1 L round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add ethanol (400 mL), 3-hydroxybenzaldehyde (59.63 g, 0.49 moles), sodium iodide (7.3 g, 48 mmol), and potassium carbonate (101.6 g, 0.74 moles).

-

To the stirred mixture, add allyl bromide (120.98 g, 0.59 moles).

-

Heat the reaction mixture to reflux and maintain for three hours.

-

After cooling to room temperature, filter the mixture through a pad of Celite.

-

Remove the ethanol from the filtrate by rotary evaporation to yield 3-allyloxybenzaldehyde as a yellow oil.

Protocol 2.3.2: Claisen Rearrangement to this compound [6]

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 3-allyloxybenzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline.

-

Heat the stirred reaction mixture to 180-220 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data for Synthesis

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Allyl bromide, K₂CO₃, NaI | Ethanol | Reflux | 3 | Quantitative | [5] |

| Claisen Rearrangement | 3-Allyloxybenzaldehyde | - | N,N-diethylaniline | 180-220 | - | Moderate to Good | [6] |

Applications in the Synthesis of Pharmaceutical Intermediates

A significant application of this compound is as a key intermediate in the synthesis of Treprostinil, a prostacyclin analogue used for the treatment of pulmonary hypertension.[7] The synthesis involves the O-alkylation of the phenolic hydroxyl group, followed by a series of transformations of the aldehyde and allyl moieties.

O-Alkylation of this compound

The hydroxyl group of this compound can be readily alkylated under standard Williamson ether synthesis conditions. This reaction is a crucial step in the elaboration of the molecule towards the final drug target.

Experimental Protocol for O-Alkylation

Protocol 3.2.1: Synthesis of 2-Allyl-3-(benzyloxy)benzaldehyde

-

To a solution of this compound (1.00 g, 0.006 mol) in acetone (20 mL), add powdered potassium carbonate (3.30 g) and benzyl bromoacetate (1.53 g, 0.006 mol).

-

Stir the reaction mixture at 40 °C for 5 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture and concentrate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes to obtain the product as a colorless viscous liquid.

Quantitative Data for O-Alkylation

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Benzyl bromoacetate | K₂CO₃ | Acetone | 40 | 5 | 88.7 |

Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly benzofurans.

Palladium-Catalyzed Cyclization to Benzofurans

The intramolecular cyclization of the allyl and hydroxyl groups can be catalyzed by palladium complexes to afford 2-methylbenzofuran derivatives. This reaction typically involves an oxidative addition of the phenolic O-H bond to the palladium center, followed by migratory insertion of the alkene and reductive elimination.

Experimental Protocol for Palladium-Catalyzed Cyclization (General Procedure)

A general procedure for the palladium-catalyzed oxidative cyclization of o-allylphenols can be adapted for this compound.

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene), add the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%).

-

Add an oxidant (e.g., benzoquinone, 1-2 equivalents) and any necessary additives (e.g., a base or a ligand).

-

Heat the reaction mixture under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Quantitative Data for Palladium-Catalyzed Cyclization

| Starting Material | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| o-Allylphenols (general) | Pd(OAc)₂ | Benzoquinone | Toluene | 80-110 | Good to Excellent |

Other Potential Applications in Organic Synthesis

The reactivity of the aldehyde and allyl groups in this compound opens up possibilities for other synthetic transformations.

Corey-Fuchs Reaction

The aldehyde functionality can be converted to a terminal alkyne via the Corey-Fuchs reaction.[1][2][8][9][10] This two-step process involves the formation of a dibromo-olefin followed by treatment with a strong base. This would provide a valuable building block with an orthogonal reactive handle for further elaboration through, for example, Sonogashira coupling.

Multicomponent Reactions

Hydroxybenzaldehydes are known to participate in various multicomponent reactions to generate diverse heterocyclic scaffolds.[11] It is conceivable that this compound could be employed in such reactions, for instance, with active methylene compounds and amines or amides, to synthesize complex coumarin or chromene derivatives.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Signals corresponding to aldehydic, aromatic, vinylic, and allylic protons. | [4] |

| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | - |

| IR | Characteristic absorptions for O-H, C=O, and C=C stretching vibrations. | [12] |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of 162.18 g/mol . | [12][13] |

Conclusion

This compound is a highly functionalized and synthetically useful building block. Its preparation via the Claisen rearrangement is well-established, and its applications in the synthesis of the pharmaceutical agent Treprostinil and in the construction of benzofuran heterocycles highlight its importance in modern organic synthesis. The potential for its use in other transformations, such as the Corey-Fuchs reaction and multicomponent reactions, suggests that the full synthetic utility of this versatile intermediate is yet to be completely explored. This guide provides a solid foundation for researchers and drug development professionals to harness the potential of this compound in their synthetic endeavors.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]

- 3. Claisen Rearrangement [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS 79950-42-8 Drug Substance Intermediate [homesunshinepharma.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 10. Corey-Fuchs Reaction [organic-chemistry.org]

- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 12. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C10H10O2) [pubchemlite.lcsb.uni.lu]

2-Allyl-3-hydroxybenzaldehyde: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-3-hydroxybenzaldehyde, a highly functionalized aromatic aldehyde, serves as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, comprising a reactive aldehyde group, a nucleophilic hydroxyl group, and a readily transformable allyl substituent, offer a multitude of possibilities for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the preparation of biologically relevant heterocyclic systems, particularly chromenes and coumarins. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and drug discovery endeavors.

Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound involves a thermal Claisen rearrangement of the corresponding 3-(allyloxy)benzaldehyde. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism, leading to the ortho-allylation of the phenol.[2][3][4]

Experimental Protocol: Synthesis of this compound via Claisen Rearrangement

This protocol is adapted from the synthesis of analogous compounds.[2][3]

Materials:

-

3-(Allyloxy)benzaldehyde

-

High-boiling point solvent (e.g., N,N-diethylaniline or decahydronaphthalene)

-

Round-bottom flask with reflux condenser and thermometer

-

Heating mantle

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, dissolve 3-(allyloxy)benzaldehyde (1 equivalent) in a high-boiling solvent such as N,N-diethylaniline.

-

Heat the stirred reaction mixture to 180-220 °C. The optimal temperature should be determined empirically by monitoring the reaction progress.

-

Maintain this temperature and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl) to remove the high-boiling solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 79950-42-8 | [5] |

| Molecular Formula | C₁₀H₁₀O₂ | [5] |

| Molecular Weight | 162.19 g/mol | [5] |

| Appearance | Pale yellow oil or solid | |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available |

Diagram 1: Synthesis of this compound

Caption: Synthetic route to this compound.

Application in Heterocyclic Synthesis

The strategic placement of the aldehyde, hydroxyl, and allyl groups in this compound makes it an ideal precursor for the synthesis of various heterocyclic scaffolds. The following sections detail its use in the preparation of chromenes and coumarins, which are known to possess a wide range of biological activities.

Synthesis of Chromene Derivatives

Chromenes are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[6] The reaction of this compound with active methylene compounds, such as malononitrile, in the presence of a basic catalyst is a common strategy for the synthesis of 2-amino-4H-chromene derivatives.[7][8]

This is a general procedure adapted from the synthesis of similar chromene derivatives.[7][9]

Materials:

-

This compound

-

Malononitrile

-

Basic catalyst (e.g., piperidine, triethylamine, or DBU)

-

Solvent (e.g., ethanol, methanol, or acetonitrile)

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If the product does not precipitate, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting solid by filtration, wash with cold water, and dry.

-

The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-(allyl)-5-hydroxy-4H-chromene-3-carbonitrile.

Table 2: Representative Yields for the Synthesis of 2-Amino-4H-chromene Derivatives from Salicylaldehydes and Malononitrile

| Salicylaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |

| Salicylaldehyde | Piperidine | Ethanol | 92 | [7] |

| 5-Bromosalicylaldehyde | Piperidine | Ethanol | 95 | [7] |

| 3-Methoxysalicylaldehyde | Triethylamine | Methanol | 75 | [9] |

Diagram 2: General Synthesis of 2-Amino-4H-chromenes

Caption: Knoevenagel condensation/cyclization to form chromenes.

Synthesis of Coumarin Derivatives

Coumarins are another important class of benzopyrone-containing heterocycles with widespread applications in medicinal chemistry.[10] The Knoevenagel condensation of this compound with β-ketoesters like ethyl acetoacetate, followed by intramolecular cyclization, provides a direct route to 3-substituted coumarins.[11][12]

This is a general procedure adapted from the synthesis of similar coumarin derivatives.[12][13]

Materials:

-

This compound

-

Ethyl acetoacetate

-

Basic catalyst (e.g., piperidine)

-

Solvent (e.g., ethanol)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl acetoacetate (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-acetyl-8-allyl-7-hydroxycoumarin.

Table 3: Representative Yields for the Synthesis of 3-Acetylcoumarins from Salicylaldehydes and Ethyl Acetoacetate

| Salicylaldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |

| Salicylaldehyde | Piperidine | Ethanol | 85 | [12] |

| 2,4-Dihydroxybenzaldehyde | Piperidine | Ethanol | 88 | [13] |

Diagram 3: General Synthesis of 3-Substituted Coumarins

Caption: Knoevenagel condensation/cyclization to form coumarins.

Potential Biological Activities and Signaling Pathways

While specific biological data for derivatives of this compound are not extensively reported, the chromene and coumarin scaffolds are well-known pharmacophores with a broad spectrum of activities.

Anticancer Activity of Chromene Derivatives

Chromene derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and disruption of microtubule polymerization.[14] Some chromene derivatives have been shown to specifically target triple-negative breast cancer (TNBC) cells.[14] The potential signaling pathways that could be modulated by chromene derivatives synthesized from this compound are depicted below.

Diagram 4: Potential Anticancer Signaling Pathways of Chromene Derivatives

Caption: Potential anticancer mechanisms of chromene derivatives.

Antimicrobial Activity of Coumarin Derivatives

Coumarins are known to possess significant antibacterial and antifungal properties.[15][16] A key mechanism of antibacterial action for some coumarins is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17] This inhibition occurs through binding to the GyrB subunit, which blocks its ATPase activity.

Diagram 5: Mechanism of Antibacterial Action of Coumarins

Caption: Inhibition of DNA gyrase by coumarin derivatives.

Conclusion

This compound is a precursor with significant potential for the synthesis of a wide variety of heterocyclic compounds, particularly chromenes and coumarins. The synthetic routes to these compounds are generally straightforward and high-yielding, relying on well-established condensation reactions. While specific biological data for derivatives of this compound are still emerging, the known pharmacological profiles of the chromene and coumarin ring systems suggest that these novel compounds could be promising candidates for further investigation in drug discovery programs, particularly in the areas of anticancer and antimicrobial research. This guide provides a solid foundation for researchers to explore the rich chemistry and potential applications of this versatile building block.

References

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H10O2 | CID 2775156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes and quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. acgpubs.org [acgpubs.org]

- 12. jetir.org [jetir.org]

- 13. ijisrt.com [ijisrt.com]

- 14. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Coumarin: a novel player in microbial quorum sensing and biofilm formation inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 17. Coumarin-containing hybrids and their antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of 2-Allyl-3-hydroxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 2-Allyl-3-hydroxybenzaldehyde and its derivatives. Due to limited direct research on this specific molecule, this document synthesizes findings from structurally related compounds, including isomers and other substituted benzaldehydes, to forecast potential therapeutic applications. The guide covers potential anticancer, antimicrobial, antioxidant, and anti-hyperlipidemic activities, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways. This information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, guiding future investigation into this promising class of compounds.

Introduction

Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of the aldehyde group, a hydroxyl group, and an allyl substituent on the benzene ring of this compound suggests a potential for a range of biological activities. This guide explores these potential activities by examining data from closely related molecules, providing a predictive framework for the biological screening of this compound derivatives.

Potential Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound is not extensively available in current literature, studies on its isomers and other structurally similar compounds provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related molecules.

Anticancer Activity

The anticancer potential of allyl-substituted and hydroxy-substituted benzaldehydes has been investigated against various cancer cell lines. The isomer, 3-Allyl-2-hydroxybenzaldehyde, has shown notable cytotoxic effects.

Table 1: Anticancer Activity of 3-Allyl-2-hydroxybenzaldehyde and Related Compounds

| Compound | Cell Line | Assay | IC50 | Reference |

| 3-Allyl-2-hydroxybenzaldehyde | HL-60 (Leukemia) | Cytotoxicity | Data suggests potent effect | [1] |

| 3-Allyl-2-hydroxybenzaldehyde | HeLa (Cervical Cancer) | Cytotoxicity | Data suggests potent effect | [1] |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | MTT | 0.36 µg/mL | |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | MTT | 0.42 µg/mL | |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | MTT | 0.89 µg/mL | |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | MTT | 1.54 µg/mL |

Antimicrobial Activity

Substituted salicylaldehydes have demonstrated significant activity against a range of microbial pathogens. The data suggests that the presence and position of substituents on the salicylaldehyde ring are crucial for antimicrobial efficacy.

Table 2: Antimicrobial Activity of Substituted Salicylaldehydes (MIC in µg/mL)

| Compound | Bacillus cereus | Candida albicans | Escherichia coli | Saccharomyces cerevisiae | Staphylococcus aureus | Reference |

| 3,5-Dichlorosalicylaldehyde | 12 | 23 | 94 | 94 | 125 | [2] |

| 3,5-Dibromosalicylaldehyde | 12 | 12 | 47 | 47 | 47 | [2] |

| 3,5-Diiodosalicylaldehyde | 23 | 23 | 47 | 47 | 12 | [2] |

| 5-Nitrosalicylaldehyde | 250 | 188 | 94 | 94 | - | [2] |

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Table 3: Antioxidant Activity of a Related Allyloxy Phenyl Derivative

| Compound | Assay | ES50 | Reference |

| C–4–allyloxy–phenylcalix[3]resorcinarene | DPPH | 12.46 |

Anti-hyperlipidemic Activity

Derivatives of eugenol (4-allyl-2-methoxyphenol), a structurally related compound, have been investigated for their ability to lower lipid levels.

Table 4: Anti-hyperlipidemic Activity of Eugenol Derivatives

| Compound | Model | Effect | Reference |

| Eugenol | Triton-induced hyperlipidemic rats | Significant reduction in TC, TG, LDL-C, and VLDL-C | [4] |

| 4-aminophenol and nicotinamide derivatives of eugenol-5-aldehyde | - | Good hypolipidemic activity compared to Simvastatin |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biological screening assays. The following sections outline the protocols for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Antimicrobial Activity: Minimal Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

-

Sample Preparation: Prepare various concentrations of the test compound in a suitable solvent.

-

Reaction Mixture: Mix the test compound solution with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the ES50 or IC50 value.

Anti-hyperlipidemic Activity: In Vivo Model

Animal models are commonly used to evaluate the anti-hyperlipidemic effects of compounds.

Protocol:

-

Induction of Hyperlipidemia: Induce hyperlipidemia in rats by intraperitoneal injection of Triton X-100.

-

Compound Administration: Administer the test compound orally to the hyperlipidemic rats for a specified period (e.g., 7 days). Include a control group receiving a standard drug (e.g., simvastatin) and a vehicle control group.

-

Blood Sample Collection: Collect blood samples from the rats before and after the treatment period.

-

Lipid Profile Analysis: Analyze the serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) levels.

-

Data Analysis: Compare the lipid profiles of the treated groups with the control groups to determine the anti-hyperlipidemic effect.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is critical for drug development. Based on studies of related compounds, the following signaling pathways are potential targets for this compound derivatives.

Procaspase-3 Dependent Apoptosis in Cancer

The isomer 3-Allyl-2-hydroxybenzaldehyde is hypothesized to induce apoptosis in cancer cells through the inhibition of procaspase-3.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Allyl-3-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract